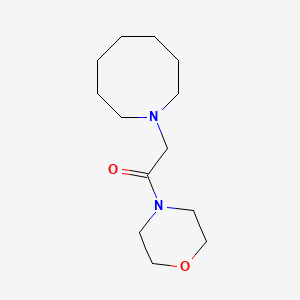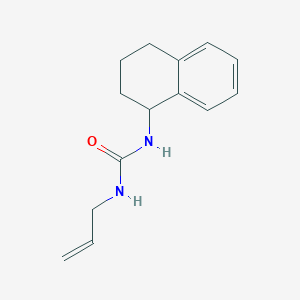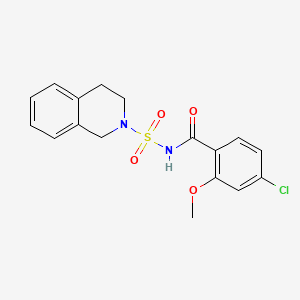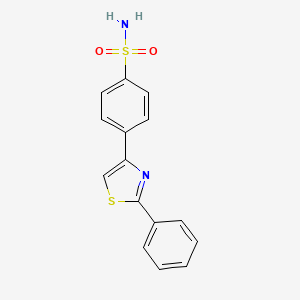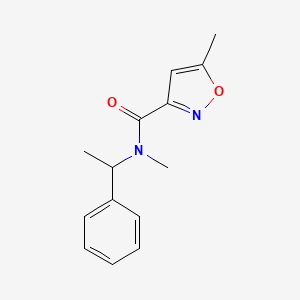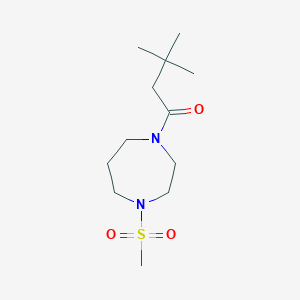
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one, also known as DMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMB is a ketone derivative of diazepane and is structurally similar to other compounds that have been studied for their biological activity.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is not fully understood, but it is thought to be related to its ability to modulate oxidative stress and inflammation. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to upregulate antioxidant enzymes and reduce the production of pro-inflammatory cytokines. Additionally, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective effects, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to reduce liver damage caused by alcohol consumption. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has also been shown to improve glucose tolerance and insulin sensitivity in a mouse model of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one in lab experiments is its high purity and stability. 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one. One area of interest is in the development of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one derivatives that have improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one and its potential applications in various fields. Finally, clinical trials are needed to determine the safety and efficacy of 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one in humans.
Métodos De Síntesis
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one can be synthesized through a multistep process starting with the reaction of 4-methylsulfonyl-1,4-diazepane with 3-bromo-3-methylbutanone. The resulting intermediate is then treated with a reducing agent to yield 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one. This synthesis method has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been studied for its potential applications in various scientific fields. One area of interest is in the field of neuroscience, where 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to have neuroprotective effects. In a study conducted on rats, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one was found to reduce neuronal damage caused by ischemia-reperfusion injury. Additionally, 3,3-Dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one has been shown to improve cognitive function in a mouse model of Alzheimer's disease.
Propiedades
IUPAC Name |
3,3-dimethyl-1-(4-methylsulfonyl-1,4-diazepan-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3S/c1-12(2,3)10-11(15)13-6-5-7-14(9-8-13)18(4,16)17/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCIASUYGXGOKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenyl-[4-(1,3-thiazol-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7566242.png)
![2-(2-Chlorophenyl)-5-[(3-nitro-1,2,4-triazol-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7566243.png)
![2-[4-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]piperidin-1-yl]-N-propylacetamide](/img/structure/B7566256.png)
![2-chloro-N-[2-[(2-chloropyridine-4-carbonyl)amino]-2-cyclopropylethyl]pyridine-4-carboxamide](/img/structure/B7566257.png)
![N-[[1-(4-fluorophenyl)cyclohexyl]methyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7566265.png)
